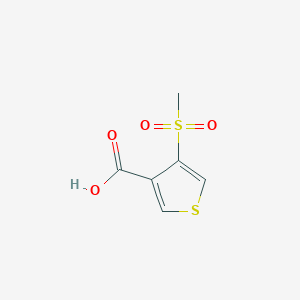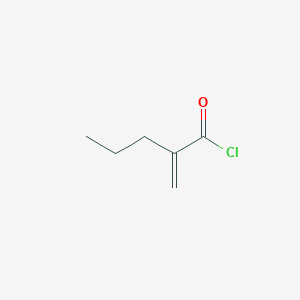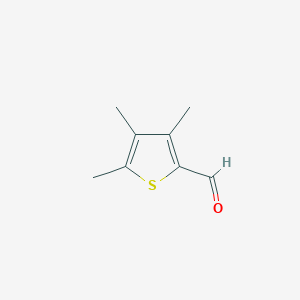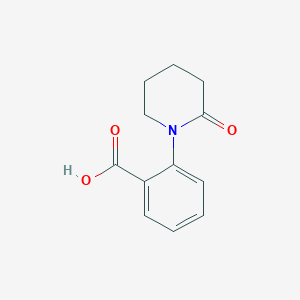![molecular formula C19H23ClFNO B3387035 N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide CAS No. 785792-27-0](/img/structure/B3387035.png)
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Übersicht
Beschreibung
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a 2-chloroacetamide group, and a 4-fluorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with adamantane, 2-chloroacetyl chloride, and 4-fluorobenzylamine.
Step 1 Formation of 2-chloro-N-[(4-fluorophenyl)methyl]acetamide:
Step 2 Introduction of the Adamantane Moiety:
Industrial Production Methods
Industrial production of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Electrophilic Substitution: The aromatic ring of the 4-fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the amide to a carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(adamantan-1-yl)-2-aminoacetamide or N-(adamantan-1-yl)-2-thioacetamide.
Oxidation Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]carboxylic acid.
Reduction Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents due to the bioactive adamantane core.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel polymers and materials with enhanced mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of adamantane derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The adamantane moiety is known to enhance the binding affinity and specificity of the compound to its target, while the 2-chloroacetamide group can participate in covalent bonding with nucleophilic residues in the active site of enzymes. The 4-fluorophenyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Lacks the 4-fluorophenylmethyl group, making it less lipophilic and potentially less bioactive.
N-(adamantan-1-yl)-2-bromo-N-[(4-fluorophenyl)methyl]acetamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
N-(adamantan-1-yl)-2-chloro-N-[(4-methylphenyl)methyl]acetamide: The methyl group instead of fluorine may affect its electronic properties and interaction with biological targets.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is unique due to the combination of the adamantane core, which provides structural rigidity and stability, the 2-chloroacetamide group, which allows for diverse chemical modifications, and the 4-fluorophenylmethyl group, which enhances lipophilicity and potential biological activity. This combination of features makes it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFNO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFUCWQPDQMNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[4-(Tert-butylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3386978.png)
![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)



![5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387001.png)

![1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3387011.png)


